molecular formula C15H24N2O3 B1309891 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine CAS No. 57645-65-5

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine

Cat. No.: B1309891
CAS No.: 57645-65-5
M. Wt: 280.36 g/mol
InChI Key: FRZBIKUJFOMWQK-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine is a piperidine derivative characterized by a 3,4,5-trimethoxybenzyl substituent at the 1-position of the piperidine ring and an amine group at the 4-position. This compound is synthesized via reductive amination, as evidenced by its availability in commercial catalogs with 95% purity (CAS: 1443424-30-3) . The 3,4,5-trimethoxybenzyl group is a structurally significant moiety known to enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic effects. Its dihydrochloride salt form improves solubility for pharmacological applications .

Properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-18-13-8-11(9-14(19-2)15(13)20-3)10-17-6-4-12(16)5-7-17/h8-9,12H,4-7,10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZBIKUJFOMWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences in Benzyl/Benzylidene Substituents

Compound Name Substituent on Benzyl/Benzylidene Core Structure Molecular Weight (g/mol) Key Properties/Inferences
This compound 3,4,5-Trimethoxy Piperidin-4-amine 326.38 (free base) High polarity, enhanced H-bonding
N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine (3c) 4-tert-Butylbenzyl + phenethyl Piperidin-4-amine 379.56 (free base) Increased lipophilicity, potential CNS activity
N-(3,4-Dimethoxybenzylidene)-1-benzylpiperidin-4-amine (11b) 3,4-Dimethoxybenzylidene Piperidin-4-amine (Schiff base) 339.41 (free base) Reduced metabolic stability due to imine bond
N-(4-Methoxybenzylidene)-1-benzylpiperidin-4-amine (11c) 4-Methoxybenzylidene Piperidin-4-amine (Schiff base) 309.39 (free base) Lower steric hindrance, faster clearance
1-(3,4,5-Trifluorobenzyl)piperidin-4-amine dihydrochloride 3,4,5-Trifluorobenzyl Piperidin-4-amine 347.18 (salt) Enhanced electron-withdrawing effects, altered receptor affinity

Key Observations :

  • Schiff base derivatives (e.g., 11b, 11c) introduce hydrolytically labile imine bonds, limiting their utility in vivo despite simpler synthesis .

Modifications to the Piperidine Core

Key Observations :

  • N-Methylation (e.g., 1-methylpiperidin-4-amine) enhances metabolic resistance by blocking oxidative deamination .
  • Hybrid structures like triazine-piperidine derivatives exhibit distinct biological profiles, such as antileukemic activity, but diverge significantly from the target compound's scaffold .

Research Findings and Inferred Structure-Activity Relationships (SAR)

Role of Methoxy Groups : The 3,4,5-trimethoxybenzyl group is optimal for balancing polarity and hydrophobic interactions. Analogues with fewer methoxy groups (e.g., 4-methoxy in 11c) show reduced target affinity in related studies .

Schiff Base vs. Stable Amines : While Schiff bases (e.g., 11b) are synthetically accessible, their instability in physiological conditions limits therapeutic utility compared to stable secondary amines like the target compound .

Biological Activity

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This compound is characterized by the presence of a trimethoxybenzyl group, which significantly influences its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications, particularly in fields such as oncology and neurology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H22N2O3\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure features a piperidine ring attached to a 3,4,5-trimethoxybenzyl moiety, which is essential for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in liver cancer cell lines (Hep3B and SkHep1) with IC50 values indicating potent cytotoxicity. The compound's mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .

Neuroprotective Effects

The compound also shows promise in neuroprotection . It has been reported to modulate cholinergic signaling, which is crucial for cognitive functions. Its effects include:

  • Cholinesterase Inhibition : The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), suggesting its utility in treating neurodegenerative diseases like Alzheimer's . This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown:

  • Inhibition of Bacterial Growth : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This effect may be attributed to its ability to disrupt bacterial cell membrane integrity.

Molecular Interactions

The biological activity of this compound is largely due to its interactions with specific biological targets:

  • Receptor Binding : The trimethoxybenzyl group enhances binding affinity to various receptors involved in neurotransmission and cancer progression.
  • Enzyme Modulation : The compound acts as an inhibitor for enzymes such as AChE and others involved in metabolic pathways related to cancer cell survival.

Biochemical Pathways

The compound influences several biochemical pathways:

PathwayEffect
Apoptotic PathwaysInduces apoptosis in cancer cells
Cholinergic PathwaysEnhances cholinergic signaling
Metabolic PathwaysModulates metabolic processes in pathogens

In Vivo Studies

In vivo studies using zebrafish models have provided insights into the compound's safety profile and efficacy:

  • Developmental Toxicity : The compound exhibited low toxicity during zebrafish development stages while effectively modulating cholinesterase activity .

Clinical Relevance

The potential applications of this compound extend into clinical settings where it may serve as a lead compound for drug development targeting cancer and neurodegenerative diseases.

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